2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
Description
This compound is a pyrazolo[1,5-a]pyrazine derivative featuring a 4-methylphenyl group at position 2 of the pyrazolo-pyrazine core, a sulfanyl linker at position 4, and an acetamide moiety substituted with a 1,3-thiazol-2-yl group. Its structure integrates heterocyclic motifs known for diverse biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties.
Properties
IUPAC Name |
2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS2/c1-12-2-4-13(5-3-12)14-10-15-17(19-6-8-23(15)22-14)26-11-16(24)21-18-20-7-9-25-18/h2-10H,11H2,1H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDVGQFZCADUEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide (CAS Number: 1021208-42-3) is a novel pyrazolo derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a pyrazolo[1,5-a]pyrazine core, a thiazole moiety, and a sulfanyl group, suggesting diverse chemical reactivity and biological interactions.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅N₅OS₂ |
| Molecular Weight | 381.5 g/mol |
| Structure | Structure |
Antimicrobial Properties
Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial activity. For instance, derivatives of pyrazolo compounds have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus through mechanisms that may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes .
Anticonvulsant Activity
The anticonvulsant potential of pyrazolo derivatives has been explored in various animal models. Compounds with similar structures have demonstrated efficacy in reducing seizure frequency and intensity, suggesting that This compound may also possess anticonvulsant properties. The mechanism is thought to involve modulation of neurotransmitter systems or ion channels associated with neuronal excitability .
Inhibition of Enzymatic Activity
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. Preliminary findings suggest that it may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. This positions the compound as a potential candidate for the development of anti-inflammatory drugs .
Study on Antimicrobial Activity
A recent study evaluated several pyrazolo derivatives against common pathogens using the agar well diffusion method. The results indicated that compounds structurally related to This compound exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics like ciprofloxacin.
Anticonvulsant Efficacy
In a study assessing new N-phenyl derivatives for anticonvulsant activity, compounds similar to this thiazole-acetamide were shown to significantly reduce seizure activity in rodent models. The research highlighted the importance of structural modifications in enhancing biological efficacy.
Scientific Research Applications
Medicinal Chemistry
This compound is being explored for its potential therapeutic effects against various diseases. The structural components suggest possible interactions with biological targets such as enzymes and receptors involved in disease pathways.
- Anticancer Activity : Preliminary studies indicate that derivatives of pyrazolo[1,5-a]pyrazine compounds exhibit anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis. Research into this specific compound may reveal similar effects or mechanisms of action.
- Neurological Disorders : There is growing interest in the neuroprotective properties of compounds containing thiazole and pyrazolo structures. Investigations focus on their ability to modulate neurotransmitter systems or protect against neurodegeneration.
The compound's sulfanyl group may enhance its biological activity by improving solubility and facilitating interactions with target biomolecules. Studies have shown that compounds with similar structures can act as inhibitors for various enzymes.
- Enzyme Inhibition : Research has indicated that compounds with a pyrazolo[1,5-a]pyrazine backbone can inhibit specific kinases involved in cancer signaling pathways. This suggests that 2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide could be a candidate for further exploration in this area.
Synthesis of Novel Compounds
As a versatile building block, this compound can be utilized to synthesize other complex molecules. Its unique functional groups allow chemists to create derivatives that may possess enhanced or novel properties.
Case Study 1: Anticancer Potential
A study investigated the efficacy of related pyrazolo compounds against breast cancer cell lines. The results indicated significant inhibition of cell growth and migration, suggesting that similar structural analogs could be effective in targeting cancer cells.
Case Study 2: Neuroprotective Effects
Research on thiazole derivatives demonstrated their ability to protect neuronal cells from oxidative stress. This opens avenues for testing the neuroprotective capabilities of the compound in models of neurodegenerative diseases such as Alzheimer's.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
*Calculated based on molecular formula C₂₁H₁₇N₅OS₂.
Structure-Activity Relationships (SAR)
- Core Aromatic Groups : Electron-withdrawing substituents (e.g., 4-chlorophenyl in ) may enhance binding to hydrophobic enzyme pockets, while electron-donating groups (e.g., 4-methylphenyl) improve solubility.
- Acetamide Substitutions: Polar groups (e.g., 3-cyanophenyl in ) increase metabolic stability, whereas bulky substituents (e.g., trifluoromethyl in ) may sterically hinder target interactions.
- Sulfanyl Linkers : The thioether bridge contributes to conformational flexibility, critical for accommodating diverse biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
